

2-Chloropentan-3-one chlorinated ketone comparison

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Compound Focus: 2-Chloropentan-3-one

CAS No.: 17042-21-6

Cat. No.: S784957

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Chemical Profile of 2-Chloropentan-3-one

The table below summarizes the key identifiers and physical properties of **2-Chloropentan-3-one** as found in chemical databases [1] [2].

Property	Value
Common Name	2-Chloropentan-3-one
CAS Number	17042-21-6 [1] [2]
Molecular Formula	C ₅ H ₉ ClO [1] [2]
Molecular Weight	120.577 g/mol [1]
Canonical SMILES	CCC(=O)C(C)Cl [2]
Log P	1.59280 [1] [2]
Topological Polar Surface Area (TPSA)	17.07 Å ² [1] [2]
Synonym	2-Chloro-3-pentanone [2]

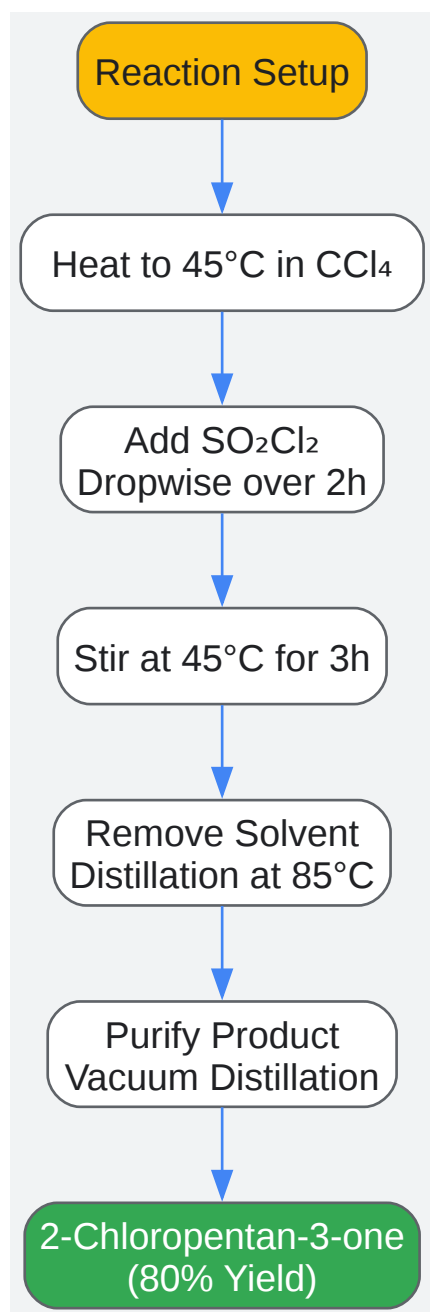
Synthesis and Application in [4+3] Cycloaddition

A primary use of **2-Chloropentan-3-one** is as a precursor to generate oxyallyl cations for the synthesis of seven-membered rings. The following procedure from *Organic Syntheses* details its preparation and application [3].

Synthesis of 2-Chloropentan-3-one [3]

- **Reaction:** Chlorination of pentan-3-one with sulfuryl chloride.
- **Mechanism:** Electrophilic substitution via the enol form of the ketone.
- **Setup:** A 500 mL two-necked flask equipped with a reflux condenser, addition funnel, and magnetic stirrer is charged with **85 mL (0.80 mol) of pentan-3-one** and **200 mL of carbon tetrachloride**.
- **Procedure:** The mixture is heated to 45°C in an oil bath. Then, **71 mL (0.88 mol) of sulfuryl chloride** is added dropwise over 2 hours. The reaction is stirred for an additional 3 hours at 45°C.
- **Work-up & Purification:** The solvent (CCl₄) is removed by distillation at 85°C. The product is purified by distillation under reduced pressure, collecting the fraction boiling between **80-102°C at 62 mmHg**.
- **Yield:** **77.0 g (80%)** is obtained as a pale yellow liquid.
- **Note:** The product typically contains about **5% of 2,4-dichloropentan-3-one**, but this does not interfere with its subsequent use in the cycloaddition reaction. The monochloroketone must be stored in a refrigerator [3].

This synthesis workflow can be visualized as follows:



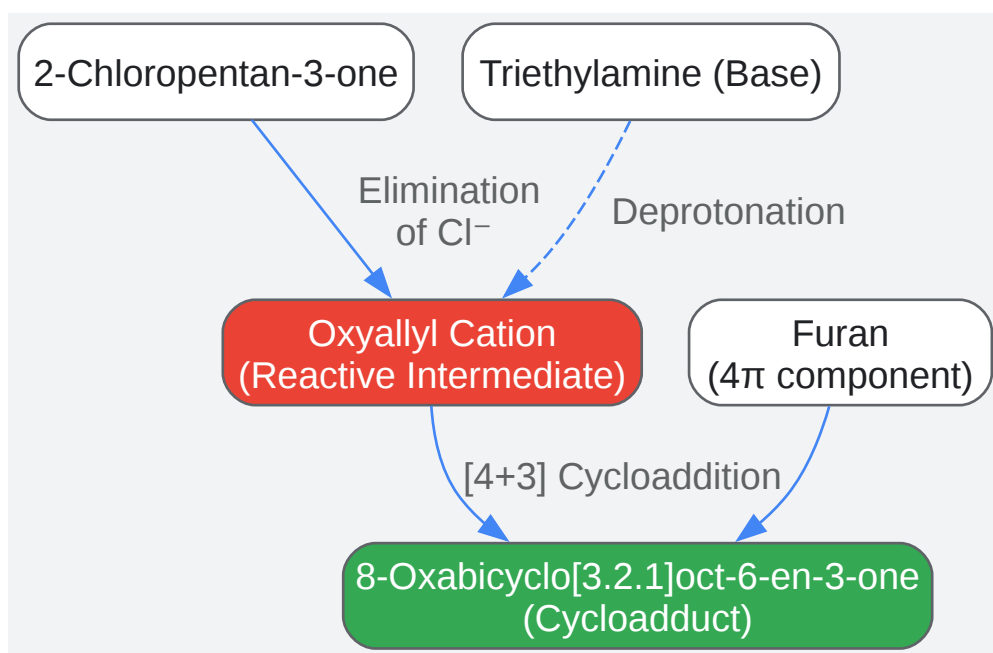
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Application in [4+3] Cycloaddition Reaction [3]

- **Reaction:** Synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one from **2-chloropentan-3-one** and furan.
- **Role of 2-Chloropentan-3-one:** It generates an oxyallyl cation intermediate in the presence of a base.

- **Setup:** A 500 mL flask is charged with **15.0 g (0.12 mol)** of **2-chloropentan-3-one**, **36.1 mL (0.50 mol)** of **furan**, and **125 mL of distilled water**.
- **Procedure:** The mixture is stirred vigorously at room temperature. **18.05 mL (0.13 mol)** of **triethylamine** is added dropwise over 30 minutes. The reaction is stirred for 12 hours.
- **Work-up & Purification:** The mixture is quenched with saturated ammonium chloride, extracted with dichloromethane, dried (MgSO_4), and concentrated. To maximize yield, the crude mixture (containing ~40% unreacted starting material) is resubjected to the reaction conditions with additional furan and triethylamine. The pure cycloadduct is obtained via crystallization and/or flash chromatography.
- **Yield: 45% total** (combined from crystallization and chromatography).

The mechanism of this key cycloaddition reaction is illustrated below:



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How to Proceed with Your Comparison Guide

The information above provides a solid starting point for your guide, particularly for **2-Chloropentan-3-one**.

To build a comprehensive comparison, I suggest the following steps:

- **Identify Key Alternatives:** Define a shortlist of other relevant chlorinated ketones for comparison, such as dichloroacetone, chloroacetone, or other α -halogenated ketones mentioned in the older literature [4].

- **Search for Specific Data:** With the alternatives in hand, you can perform targeted searches for specific data points, including:
 - **Reaction Yields:** Their efficiency in similar [4+3] cycloaddition or other key transformations.
 - **Stability and Handling:** Information on shelf-life, sensitivity, and safe handling practices.
 - **Cost and Availability:** Supplier information and pricing, for which there is a preliminary example [2].
 - **Stereoselectivity:** The stereochemical outcomes of reactions where they are employed.

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References

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3. Organic Syntheses Procedure [orgsyn.org]
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